molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4

Benzo[b]thiophene-6-carbonitrile

Cat. No.: B171574
CAS No.: 154650-81-4
M. Wt: 159.21 g/mol
InChI Key: GRNONARPFXAEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-6-carbonitrile is an aromatic organic compound with the molecular formula C9H5NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of benzo[b]thiophene-6-carbonitrile typically involves the cyclization of substituted benzene derivatives with sulfur-containing reagents. One common method is the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, which forms benzothiophene with an alkyl substitution at position 2 . Industrial production methods often utilize similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

Arylation Reactions

Benzo[b]thiophene-6-carbonitrile undergoes regioselective arylation under palladium catalysis. Key findings include:

α-Arylation

  • Mechanism : Ag(I)-mediated C–H activation enables α-arylation at room temperature. A switch in regioselectivity (α vs. β) occurs at low Pd concentrations due to competitive pathways involving oxidative addition and transmetallation .

  • Conditions : Pd₂(dba)₃·CHCl₃, Ag₂CO₃, and HFIP solvent (pKa 9.3) .

  • Yield : Up to 83% with complete β-selectivity in some cases .

β-Arylation

  • Mechanism : Concerted carbopalladation across the C2–C3 double bond, followed by base-assisted anti-elimination .

  • Substrate Scope : Compatible with electron-rich and electron-poor aryl iodides .

Reaction Type Regioselectivity Catalyst System Key Observations
α-Arylationα-C–H activationPd/Ag(I)Sensitive to Pd loading
β-Arylationβ-positionPd(OAc)₂/Ag₂OOperates at RT, air-stable

Nitration and Electrophilic Substitution

The electron-withdrawing cyano group directs electrophilic substitution to specific positions:

  • Nitration :

    • Regioselectivity : Nitration occurs predominantly at the 3-position, with minor products at 2- and 4-positions due to steric and electronic effects .

    • Conditions : Fuming HNO₃ in acetic acid at 60–70°C .

    • Degradation : Catalytic reduction followed by desulfurization yields aromatic amines (e.g., o-aminoethylbenzene) .

Position Yield (%) Major Product Minor Product
360–653-Nitro derivative
210–152-Nitro derivative
420–304-Nitro derivative

Cyclization Methods

  • Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) at 85–90°C produces regioisomeric mixtures (e.g., 3:1 ratio favoring 6-substituted products) .

  • Boron Trichloride Acylation : Enables functionalization at the 2-position with acyl chlorides .

Aryne Intermediates

  • One-Step Synthesis : Arynes generated from o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophenes. The cyano group remains intact under these conditions .

Biological Activity and Derivatives

While not a direct reaction, the cyano group enhances bioactivity in derivatives:

  • Antimicrobial Agents : Acylhydrazone derivatives show MIC values as low as 4 µg/mL against S. aureus .

  • Cholinesterase Inhibition : Chalcone hybrids exhibit IC₅₀ values comparable to galantamine (24.35 µM for BChE) .

Comparative Reactivity

The cyano group’s electron-withdrawing nature alters reactivity compared to other benzo[b]thiophene derivatives:

Derivative Reactivity Profile Key Difference
Benzo[b]thiopheneLess reactive in electrophilic substitutionLacks electron-withdrawing groups
Benzo[b]thiophene-2-carboxylic acidEnhanced solubility for metal coordinationCarboxylic acid directs substitution
6-Methylbenzo[b]thiopheneMethyl group increases electron density at C3Reduced electrophilic substitution rate

Mechanistic Insights

  • Kinetic Isotope Effects (KIE) : Inverse ²H KIE at C3 supports carbopalladation as the rate-limiting step in β-arylation .

  • Oxidative Addition Reversibility : Competition experiments with electron-poor aryl iodides confirm reversible oxidative addition in Pd-mediated pathways .

Scientific Research Applications

Benzo[b]thiophene-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Benzo[b]thiophene-6-carbonitrile can be compared with other thiophene derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Benzo[b]thiophene-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

1. Synthesis of this compound Derivatives

The synthesis of benzo[b]thiophene derivatives typically involves multi-step chemical reactions. One notable method is the Gewald reaction, which facilitates the formation of various substituted derivatives. For instance, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been synthesized and evaluated for its biological activity. The structural elucidation of these compounds is often confirmed through techniques such as FT-IR, NMR spectroscopy, and mass spectrometry .

2.1 Antimicrobial Activity

Benzo[b]thiophene derivatives have shown promising antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. A study identified several derivatives with minimal inhibitory concentrations (MICs) as low as 4 µg/mL against various strains of S. aureus, including methicillin-resistant strains (MRSA) . The hydrophobicity of these compounds plays a critical role in their antibacterial activity, with modifications to the structure affecting their efficacy.

Compound NameStructureMIC (µg/mL)Activity
II.bStructure4Antimicrobial against MRSA
III.aStructure256Less effective
III.fStructure32Moderate activity

2.2 Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using the phosphomolybdenum method. Compounds such as 1, 16, and 17 exhibited significant antioxidant activity comparable to ascorbic acid, indicating their potential in treating oxidative stress-related diseases . The presence of free amino groups enhances their hydrogen donor capacity, contributing to their antioxidant properties.

2.3 Anti-inflammatory Activity

Tetrahydrobenzo[b]thiophene derivatives have also demonstrated anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological assays. Their mechanism involves modulation of signaling pathways associated with inflammation, making them candidates for further development in anti-inflammatory therapies .

3. Case Studies

Case Study 1: Antimicrobial Screening
A series of benzo[b]thiophene acylhydrazones were synthesized and screened for antimicrobial activity against S. aureus. The study revealed that structural diversification significantly influenced the antibacterial potency of these compounds. Notably, compound II.b exhibited no cytotoxicity on human alveolar cells while maintaining strong antibacterial activity .

Case Study 2: Antioxidant Evaluation
Another investigation focused on the total antioxidant capacity (TAC) of newly synthesized benzo[b]thiophene derivatives. The results indicated that certain modifications led to enhanced antioxidant effects, with inhibition rates ranging from approximately 19% to 30% in lipid peroxidation assays .

4. Conclusion

This compound and its derivatives represent a valuable class of compounds with diverse biological activities. Their potential as antimicrobial agents against resistant bacteria and their significant antioxidant and anti-inflammatory properties make them promising candidates for future pharmacological development. Continued research into their mechanisms of action and structural optimization will be crucial in harnessing their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzo[b]thiophene-6-carbonitrile?

The synthesis typically begins with brominated intermediates. For example, 1-bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene is cyclized using polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂, AlCl₃) to yield a mixture of 6-bromo- and 4-bromobenzo[b]thiophene isomers. Subsequent cyanation involves copper cyanide with palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) in solvents like DMF or THF. Isomer separation is achieved via column chromatography or preparative HPLC .

Q. How can researchers effectively separate this compound from positional isomers?

Separation of 6- and 4-cyano isomers is critical due to their structural similarity. Methods include normal-phase column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) or reverse-phase preparative HPLC with acetonitrile/water mobile phases. Retention times and polarity differences guide isolation .

Q. What analytical techniques validate the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Purity assessment using UV detection at 254 nm.
  • Melting point analysis : Cross-referenced with literature values (if available) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) improve cyanide coupling efficiency compared to CuCN alone.
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction kinetics.
  • Temperature control : Reflux conditions (100–120°C) balance reaction rate and side-product formation.
  • Substrate ratio : Excess CuCN (1.5–2 eq.) drives cyanation to completion .

Q. What strategies enable functionalization of this compound for medicinal chemistry applications?

  • Bromination : NBS in CCl₄ introduces bromine at the 3-position, enabling cross-coupling reactions.
  • Nitration : KNO₃ in acetic anhydride/TFA adds nitro groups for further reduction to amines.
  • Reduction : Zn dust/NH₄Cl converts nitriles to aldehydes, facilitating derivatization (e.g., Schiff base formation) .

Q. How do electronic modifications of this compound impact its performance in organic electronics?

The electron-withdrawing cyano group enhances charge transport in organic field-effect transistors (OFETs). Ladder-type derivatives (e.g., fused aromatic systems) improve π-π stacking, while star-shaped analogs increase solubility for solution-processed devices. DFT calculations and thin-film XRD are used to correlate structure with mobility .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) identify electrophilic attack sites. The cyano group directs incoming electrophiles to the 2- and 5-positions due to resonance and inductive effects. Fukui indices and molecular electrostatic potential maps validate reactivity trends .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

  • Isomer control : Optimizing cyclization conditions (e.g., PPA vs. ZnCl₂) favors the 6-bromo intermediate.
  • Catalyst purity : Use of ligand-free Pd catalysts reduces side reactions.
  • Workup protocols : Quenching with aqueous NH₄Cl removes residual metal catalysts .

Q. What advanced characterization techniques resolve ambiguities in derivative structures?

  • X-ray crystallography : Confirms regiochemistry of brominated/nitrated derivatives.
  • 2D NMR (COSY, NOESY) : Assigns proton environments in complex mixtures.
  • In situ FTIR : Monitors reaction progress in real time (e.g., nitrile band at ~2200 cm⁻¹) .

Q. How is this compound utilized in metal-organic framework (MOF) design?

The nitrile group acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), enabling coordination polymer formation. Solvothermal synthesis in DMF at 80–120°C produces MOFs with tunable porosity, characterized by BET surface area analysis and PXRD .

Q. Data Contradictions and Resolution

Q. Why do reported yields for this compound vary across studies?

Discrepancies arise from:

  • Isomer separation efficiency : Poor HPLC resolution artificially lowers isolated yields.
  • Catalyst deactivation : Moisture-sensitive Pd catalysts degrade if handled improperly.
  • Scaling effects : Milligram-scale reactions often report higher yields than bulk syntheses. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. How do solvent polarity and Lewis acidity impact cyclization outcomes?

Polar solvents (e.g., DMF) stabilize charged intermediates in PPA-mediated cyclization, favoring the 6-isomer. In contrast, ZnCl₂ in toluene promotes Friedel-Crafts pathways, increasing 4-isomer content. Solvent choice must align with the desired regioselectivity .

Properties

IUPAC Name

1-benzothiophene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNONARPFXAEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618374
Record name 1-Benzothiophene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154650-81-4
Record name 1-Benzothiophene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the isomeric bromobenzo[b]thiophene (14.2 g, 66.5 mmol) from Step B above in N,N-dimethylformamide (130 mL) were added pyridine (7.5 mL) and copper(I) cyanide (7.75 g). The reaction mixture was heated under reflux for 20 hours. The reaction solution was then cooled to 60° C. and poured into a solution of ethylene diamine in water. The resultant mixture was stirred for 30 minutes and extracted with diethyl ether and ethyl acetate. The combined organic extract was washed with 1:1 brine/water, dried over sodium sulfate and concentrated under reduced pressure. The crude product obtained was purified by flash column chromatography (95:5 to 91:9 hexanes/ethyl acetate) to give 4-cyanobenzo[b]thiophene (4.15 g, 39%) as a light yellow solid, and 6-cyanobenzo[b]thiophene (4.34 g, 41%) as a reddish oil: 1H NMR for 4-cyanobenzo[b]thiophene (CDCl3, 500 MHz) δ8.10 (d, J=8.2 Hz, 1H), 7.74-7.70 (m, 2H), 7.62 (dd, J=5.5, 0.6 Hz, 1H), 7.43 (d, J=7.8 Hz, 1H); 1H NMR for 6-cyanobenzo[b]thiophene (CDCl3, 500 MHz) δ 8.22 (app s, 1H), 7.90 (d, J=8.3 Hz, 1H), 7.72 (d, J=5.4 Hz, 1H), 7.59 (d, J=8.3 Hz, 1H), 7.42 (dd, J=5.4, 0.5 Hz, 1H).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Heat copper(I) cyanide (0.84 g, 9.4 mmol) and 6-bromobenzo[b]thiophene (prepared as described in WO 01/23381) (1.0 g, 4.7 mmol) at 160° C. for 13 h. Cool the mixture to 0° C., add 33% aqueous ethylenediamine (20 mL) and dilute with ether. Wash the organic mixture with brine, dry over Na2SO4 and evaporate. Purify by chromatography on silica gel eluting with EtOAc/hexane (0:1 to 1:3) to give the desired intermediate (0.58 g, 78%). GC-MS m/z: 159 (M+).
Name
copper(I) cyanide
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzo[b]thiophene-6-carbonitrile
Benzo[b]thiophene-6-carbonitrile
Benzo[b]thiophene-6-carbonitrile
Benzo[b]thiophene-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.